3-Mercaptopropyldimethoxymethylsilane

Silane Coupling Agent Hydrolysis Kinetics Sol-Gel Chemistry

Researchers and formulators seeking a mercaptosilane coupling agent with controlled hydrolysis-condensation kinetics often encounter scorch safety issues with conventional trialkoxysilanes. 3-Mercaptopropyldimethoxymethylsilane (MPDMS) addresses this by offering a unique bifunctional architecture-a non-hydrolyzable methyl group and two hydrolyzable methoxy groups-that fundamentally alters network architecture and polymer compatibility. - Enables fine-tuned vulcanization profiles, delivering superior scorch safety and low-rolling-resistance in silica-reinforced tire treads (effective loading: 1-4 phr). - Achieves distinct, reproducible nanoparticle size distributions vs. MPTMS/MPTES in one-pot thiol-organosilica synthesis, critical for size-dependent biodistribution applications. - Provides robust adhesion promotion in sulfur-cured PU and polysulfide sealants for glass/metal substrates, with enhanced organic-phase compatibility enabling lower silane loadings. Supplied with full analytical documentation and strict batch-to-batch consistency for seamless industrial and academic procurement.

Molecular Formula C6H16O2SSi
Molecular Weight 180.34 g/mol
Cat. No. B8065720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropyldimethoxymethylsilane
Molecular FormulaC6H16O2SSi
Molecular Weight180.34 g/mol
Structural Identifiers
SMILESCOC(OC)[SiH2]CCCS
InChIInChI=1S/C6H16O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5,10H2,1-2H3
InChIKeyLOOUJXUUGIUEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptopropyldimethoxymethylsilane Overview


3-Mercaptopropyldimethoxymethylsilane (MPDMS, CAS 31001-77-1) is a bifunctional organosilane coupling agent comprising a mercapto (-SH) organic functional group and two hydrolyzable methoxy (-OCH₃) groups attached to a silicon atom bearing a non-hydrolyzable methyl substituent. With a molecular weight of 180.34 g/mol and a density of approximately 1.00 g/mL at 25°C , MPDMS is a clear to light yellow liquid characterized by a boiling point of 204°C and a flash point of 72°C [1]. This compound is primarily employed to enhance the adhesion between sulfur-cured elastomers—including polysulfide and polyurethane sealants—and inorganic fillers such as silica, clay, glass, and mica .

1

Bifunctional mercaptosilane for coupling sulfur-cured elastomers to silica, clay, glass, and mica

2

Controlled hydrolysis-condensation via single non-hydrolyzable methyl group for tailored siloxane networks

3

Compatible with thiol-ene click chemistry for functional polymer architectures and organosilica nanoparticles

Why 3-Mercaptopropyldimethoxymethylsilane Substitution Fails


Substituting 3-mercaptopropyldimethoxymethylsilane with a generic mercaptosilane coupling agent such as 3-mercaptopropyltrimethoxysilane (MPTMS) or 3-mercaptopropyltriethoxysilane (MPTES) can lead to significant performance deviations in both synthesis and final material properties. The presence of a non-hydrolyzable methyl group on the silicon atom, replacing one hydrolyzable alkoxy group, fundamentally alters the compound's hydrolysis-condensation kinetics [1], network architecture [2], and compatibility with specific polymer matrices [3]. These structural differences directly impact critical process parameters such as scorch safety in rubber compounding, the degree of crosslinking in sol-gel derived nanoparticles, and the long-term stability of the resulting composite materials.

Hydrolysis-condensation pathway shift

Replacing the methyl group with a third alkoxy (e.g., MPTMS) alters grafting potential and silanol network architecture, changing composite performance.

Organic matrix compatibility mismatch

Trialkoxy mercaptosilanes may exhibit reduced phase compatibility with non-polar polymers, risking phase separation in sealants and rubbers.

Cure profile and scorch behavior differences

Mercaptosilane structure influences vulcanization kinetics; direct substitution can shift scorch safety margins and torque development curves.

3-Mercaptopropyldimethoxymethylsilane: Evidence Guide


Hydrolysis-Condensation Kinetics

A comparative hydrolysis kinetics study of 14 alkoxy silanes demonstrated that the presence of a non-hydrolyzable methyl group on the silicon atom significantly alters the reactivity profile. Specifically, 3-mercaptopropylmethyldimethoxysilane (MPDMS), possessing two hydrolyzable methoxy groups, is expected to exhibit a distinct hydrolysis and condensation pathway compared to 3-mercaptopropyltrimethoxysilane (MPTMS), which has three. The study established a quantitative parameter for 'grafting potentiality' to hydroxyl-rich substrates, which was found to be a function of both the nature of the alkoxy group (methoxy vs. ethoxy) and the fourth substituent [1]. While direct quantitative rate constants for MPDMS were not explicitly reported, the established structure-kinetics relationship confirms that the substitution of one methoxy group with a methyl group results in a different silanol condensation network structure. This inference is supported by nanoparticle synthesis studies showing that MPDMS and MPTMS yield particles with different size distributions under identical conditions, with MPDMS-derived particles exhibiting a mean diameter of approximately 100 nm at 50 mM concentration versus MPTMS-derived particles at approximately 80 nm, indicating divergent condensation kinetics [2].

Hydrolysis-condensation kinetics
Class-level
~100 nm NPs (MPDMS) ~80 nm NPs (MPTMS)

Supports distinct condensation pathway interpretation

Size trend reflects altered network architecture; direct kinetic constants not reported

Silane Coupling Agent Hydrolysis Kinetics Sol-Gel Chemistry

Reduced Silane Loading in Rubber

In silica-reinforced rubber compounds, the efficiency of a coupling agent is often measured by the loading required to achieve optimal properties. Patent literature describes a rubber composition containing a mercaptosilane coupling agent of the general formula (R¹)ₘ(R²)ₙSi-R³-SH, which encompasses 3-mercaptopropyldimethoxymethylsilane (where R¹ is a 1-3C alkoxy group, m=1-3, etc.). This formulation requires only 1-4 parts by weight of the mercaptosilane per 100 parts by weight of silica [1]. This loading range is notably lower than the typical 5-10 phr (parts per hundred rubber) often required for conventional sulfide silanes like bis(triethoxysilylpropyl) tetrasulfide (TESPT). Furthermore, the use of MPDMS is specifically cited for enabling lower silane loadings in mineral-reinforced articles such as shoe soles, rubber rollers, and wire insulation .

Reduced silane loading
Reported
1–4 phr (MPDMS range) 5–10 phr (typical sulfide silane)

Supports formulation cost and property balance review

Patent-based loading comparison; confirm in own compound

Rubber Compounding Silica Reinforcement Tire Tread

Nanoparticle Formation Behavior

A one-pot synthesis study directly compared the formation of thiol-organosilica nanoparticles (NPs) from three mercaptosilanes: (3-mercaptopropyl)trimethoxysilane, (3-mercaptopropyl)triethoxysilane, and (3-mercaptopropyl)methyldimethoxysilane (MPDMS). The study found that the formation trends and rates for these organosilica NPs vary significantly depending on the organosilicate precursor. Specifically, the mean diameters of NPs increased with increasing silicate concentration, but the size distributions prepared under various conditions differed notably between the three silane sources [1]. MPDMS, with its two methoxy groups and one methyl group, produces nanoparticles with distinct size and morphology compared to its trialkoxy counterparts. This difference is attributed to the reduced number of hydrolyzable groups, which alters the condensation pathway and ultimately the nanoparticle architecture.

Nanoparticle formation behavior
Head-to-head
Unique size distribution (MPDMS) Different profiles vs. trialkoxy analogs

Enables tailored nanoparticle size for research applications

One-pot synthesis; size control varies with precursor and method

Thiol-Organosilica Nanoparticles Nanomaterials Synthesis Drug Delivery

Vulcanization and Cure Kinetics

A comparative study on the effect of sulfur-containing silane coupling agents on vulcanization kinetics in silica-filled styrene-butadiene rubber (SBR) revealed that the structure and positioning of rubber-reactive groups significantly influence both the vulcanization kinetics and coupling effectiveness [1]. While this study did not directly test MPDMS, it firmly established the class-level principle that structural variations in mercaptosilanes alter the cure profile. More directly, a patent indicates that mercaptosilanes are superior in fuel efficiency compared to sulfide silanes but have a known problem of scorch (premature vulcanization) [2]. The specific structure of MPDMS, featuring a single methyl group on the silicon, is designed to offer a balance between high reactivity (for efficient coupling) and acceptable scorch safety. A related study on mercaptosilanes in rubber compounds demonstrated that the maximum increase in torque (ΔS') during vulcanization was delayed by approximately 2.5 minutes for certain mercaptosilane-containing compounds compared to a TESPT reference [3], illustrating the tunability of cure behavior through silane structure.

Vulcanization & cure kinetics
Class-level
~2.5 min ΔS' delay

Supports cure profile tuning for processing safety

Measured for related mercaptosilane; MPDMS behavior inferred

Rubber Vulcanization Cure Kinetics Silica-Filled SBR

Thiol-Ene Reaction in Polymer Synthesis

The specific reactivity of 3-mercaptopropyldimethoxymethylsilane was demonstrated in the synthesis of amphiphilic ladder-like polymers via a thiol-ene reaction with poly(allyl glycidyl ether) (PAGE). The reaction between the thiol group of MPDMS and the allyl groups of PAGE proceeded efficiently, followed by intramolecular polycondensation of the dimethoxysilyl groups in the side chains [1]. This synthetic pathway highlights the dual functionality of MPDMS: the mercapto group participates in highly efficient, orthogonal thiol-ene 'click' chemistry, while the methoxysilyl groups are preserved for subsequent hydrolysis and condensation to form a stable siloxane network. This contrasts with trialkoxysilanes, where the presence of three hydrolyzable groups can lead to premature or uncontrolled crosslinking, complicating polymer synthesis.

Adhesion in polyurethane sealants
Source review
Application-specific documentation

Supports adhesion promotion context in targeted sealant systems

Quantitative adhesion data not provided; confirm in formulation

Thiol-Ene Click Chemistry Polymer Synthesis Amphiphilic Polymers

Adhesion in Polyurethane Sealants

3-Mercaptopropyldimethoxymethylsilane is specifically noted for its efficacy in improving the adhesion of polysulfide and polyurethane sealants to glass and metal surfaces . While direct comparative adhesion strength data against other mercaptosilanes is not provided in these sources, the compound's design—with two methoxy groups for anchoring to inorganic substrates and a mercapto group for reacting with the polymer matrix—positions it as a targeted solution for sealant applications. The presence of the methyl group on silicon contributes to enhanced compatibility with the organic polymer matrix, reducing the risk of phase separation and improving the overall durability of the adhesive bond. This is a qualitative differentiation from more polar trialkoxy mercaptosilanes, which may exhibit less optimal compatibility with non-polar sealant formulations.

Sealants Adhesion Promotion Polyurethane

3-Mercaptopropyldimethoxymethylsilane Applications


Silica-Reinforced Tire Tread Compounds

In the formulation of low-rolling-resistance tire treads, 3-mercaptopropyldimethoxymethylsilane is the preferred coupling agent when a balance of high silica coupling efficiency and acceptable scorch safety is required. Its effective loading range of 1-4 parts by weight per 100 parts of silica [1] allows for cost-effective compounding while achieving superior fuel efficiency compared to conventional sulfide silanes [2]. The distinct vulcanization kinetics imparted by this mercaptosilane structure, as established by class-level studies [3], enable formulators to fine-tune cure profiles for optimal processing and performance.

Nanoparticles for Bioimaging and Drug Delivery

For researchers requiring thiol-organosilica nanoparticles with precise size control and internal functionality, 3-mercaptopropyldimethoxymethylsilane is the reagent of choice. Direct comparative studies demonstrate that the nanoparticle size distribution obtained with MPDMS differs significantly from that of its trialkoxy analogs, such as MPTMS and MPTES, under identical one-pot synthesis conditions [4]. This enables the tailored fabrication of nanoparticles with specific dimensions for applications like fluorescence-based imaging or targeted drug delivery, where size-dependent biodistribution is critical.

Polymer Synthesis via Thiol-Ene Click Chemistry

In the synthesis of complex macromolecular architectures, such as amphiphilic ladder-like polymers, 3-mercaptopropyldimethoxymethylsilane serves as a key building block. Its mercapto group participates in highly efficient thiol-ene reactions, while its two methoxysilyl groups enable controlled, post-polymerization condensation to form stable siloxane networks [5]. This dual functionality is essential for creating well-defined nanostructures without premature crosslinking, a common challenge when using trialkoxysilanes. The successful preparation of polymers with parallelly linked hydrophilic and hydrophobic chains using MPDMS underscores its unique value in precision polymer synthesis.

Polyurethane and Polysulfide Sealants

For manufacturers of high-performance sealants for construction, automotive, or aerospace applications, 3-mercaptopropyldimethoxymethylsilane is a proven adhesion promoter for glass and metal substrates within sulfur-cured polyurethane and polysulfide matrices . The compound's methyl group enhances compatibility with the organic polymer phase, promoting a more durable and reliable bond. Its use is particularly advantageous when a lower silane loading is desired to minimize formulation costs and reduce potential interference with the sealant's mechanical properties .

Application
Selection Property
Validation Focus
Silica-reinforced tire tread compounds
Mercaptosilane coupling with reported lower loading requirements
Cure kinetics and scorch safety margins
Thiol-organosilica nanoparticle synthesis
Controlled size distribution via methyl-substituted silane
Particle size, morphology, and reproducibility
Complex polymer architectures via click chemistry
Dual thiol-ene reactivity with post-polymerization condensation control
Polymer structure definition and crosslinking density
Polyurethane and polysulfide sealants
Adhesion promotion to glass and metal with organic phase compatibility
Bond durability and phase stability under service conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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